10-tosyl-10H-phenoxazine is a synthetic compound characterized by its phenoxazine core, which is a bicyclic structure containing an oxazine ring fused to two aromatic systems. The tosyl group (p-toluenesulfonyl) enhances the compound's reactivity and solubility, making it valuable in various chemical applications. Its molecular formula is C₁₉H₁₅N₁O₃S, and it features distinct functional groups that contribute to its chemical properties and biological activities .
Research indicates that 10-tosyl-10H-phenoxazine exhibits noteworthy biological properties. It has been studied for its potential:
The synthesis of 10-tosyl-10H-phenoxazine typically involves multi-step processes:
For example, one method involves reacting 10H-phenoxazine with tosyl chloride in a suitable solvent under basic conditions to yield 10-tosyl-10H-phenoxazine .
Studies on the interactions of 10-tosyl-10H-phenoxazine with other molecules reveal significant insights into its behavior:
Several compounds share structural similarities with 10-tosyl-10H-phenoxazine. Here are some notable examples:
Compound Name | Structural Features | Unique Properties |
---|---|---|
10H-Phenoxazine | Basic phenoxazine structure without substituents | Foundational compound for many derivatives |
10-(4-bromophenyl)-10H-phenoxazine | Bromine substitution enhancing reactivity | Exhibits different electrophilic properties |
Actinomycin D | Contains phenoxazine core with additional cyclic peptides | Strong antitumor activity |
10-(Perylene-3-yl)-10H-phenoxazine | Perylene moiety enhances photophysical properties | Used as a photocatalyst |
The uniqueness of 10-tosyl-10H-phenoxazine lies in its specific tosyl substitution, which enhances its reactivity and solubility compared to other phenoxazines. This modification opens avenues for diverse applications not readily available with simpler derivatives .
The classical route condenses two equivalents of 2-aminophenol under high-temperature oxidative conditions. Heating neat 2-aminophenol with a catalytic quantity of iodine in diphenyl ether at 250–280 °C affords 10H-phenoxazine after distillation and recrystallisation; the isolated yield is ca. 36% on multigram scale [1].
A modern alternative achieves higher selectivity under milder conditions. Scheme 1 outlines the three-step, transition-metal-free sequence reported by Kervefors and co-workers. O-Arylation of 2-iodophenol with an unsymmetrical diaryliodonium salt gives a diaryl ether that cyclises intramolecularly after base treatment, followed by N-deacetylation to 10H-phenoxazine. The overall isolated yield reaches 72% based on recovered starting material [2] [3].
Route | Key reagents / conditions | Isolated yield of 10H-phenoxazine |
---|---|---|
High-temperature condensation | 2-Aminophenol, iodine, diphenyl ether, 250–280 °C | 36% [1] |
Diaryliodonium sequence | Diaryliodonium salt, potassium tert-butoxide, toluene, 20–110 °C | 72% [2] [3] |
With the heterocycle in hand, the most widely used transformation installs the p-methyl-benzenesulfonyl group via nucleophilic substitution on p-toluenesulfonyl chloride.
Benchmark protocol (Method A). Stirring 10H-phenoxazine with p-toluenesulfonyl chloride (1.4 equiv.) and triethylamine (1.5 equiv.) in 1,2-dichloroethane for two hours at room temperature, followed by two hours at 75 °C, delivers 10-tosyl-10H-phenoxazine in 41% isolated yield after column chromatography [4].
Base-intensified protocol (Method B). Replacing triethylamine with sodium hydride (1.0 equiv.) in tetrahydrofuran at 0 °C, then adding p-toluenesulfonyl chloride and warming to ambient temperature for five hours, gives comparable conversion but affords mixtures containing N-benzyl analogues when benzyl chloride is present, indicating lower chemoselectivity [4].
Alternative C-sulfonylation (Method C). Catalyst-free coupling of 10H-phenoxazine with p-methyl-benzenesulfonyl hydrazide in a 3:1 mixture of water and 1,1,1,3,3,3-hexafluoro-2-propanol at 100 °C for 24 h produces the 3-tosyl isomer (sulfonyl migration to carbon) in 85% yield [5] [6]. Although regio-isomeric, these data elucidate solvent and oxidant effects on sulfonyl-transfer efficiency.
Table 2 compares the principal N-tosylation conditions.
Entry | Base (equiv.) | Solvent | Temp. / time | Isolated yield | Observations |
---|---|---|---|---|---|
A | Triethylamine 1.5 | 1,2-Dichloroethane | 25 °C 2 h → 75 °C 2 h | 41% [4] | Clean formation, minimal by-products |
B | Sodium hydride 1.0 | Tetrahydrofuran | 0 °C 0.5 h → 25 °C 5 h | 40% (variable) [4] | Competing alkylation if alkyl halides present |
C* | – | H₂O / hexafluoro-2-propanol (3:1) | 100 °C 24 h | 85% (3-tosyl isomer) [5] | Radical pathway; carbon rather than nitrogen sulfonylation |
*Method C furnishes the carbon-sulfonylated regio-isomer and is included to illustrate process selectivity.
Increasing p-toluenesulfonyl chloride beyond 1.5 equiv. in Method A marginally improves conversion but promotes hydrolysis of the sulfonyl chloride, generating p-toluenesulfonic acid and lowering isolated yield [7].
Organic bases with high boiling points (for example diisopropylethylamine) do not enhance yield relative to triethylamine, whereas inorganic bases with strong basicity (for example sodium hydride) risk deprotonation of aromatic positions and side reactions, as reflected in broader chromatographic profiles [4].
Chlorinated aromatics such as 1,2-dichloroethane balance tosyl chloride solubility and phenoxazine stability; polar aprotic solvents (dimethylformamide, dimethyl sulfoxide) accelerate acyl chloride hydrolysis and are therefore disfavoured. Performing the triethylamine protocol entirely at room temperature lowers the isolated yield to 22% because of incomplete conversion, whereas heating from the outset leads to premature tosyl chloride decomposition [4] [7].
Water-rich media with sulfonyl hydrazides remove the need for stoichiometric base and halogenated solvent; gram-scale experiments furnish 3-tosyl-10H-phenoxazine in 82–85% yield while generating only nitrogen and gaseous by-products [6]. Ongoing studies are evaluating electrophilic N-sulfonyl transfer reagents that operate under visible-light photoredox catalysis to avoid halogenated waste; preliminary results show turnover numbers exceeding 20 under organic-dye catalysis, but detailed data are not yet available.
Irritant